molecular formula C22H29N3O2S B3208188 N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1049387-93-0

N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B3208188
CAS No.: 1049387-93-0
M. Wt: 399.6
InChI Key: CQHLJQWHMNMNRX-UHFFFAOYSA-N
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Description

N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H29N3O2S and its molecular weight is 399.6. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide are acetylcholinesterase (AChE) and dopamine D3 receptors . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at the synaptic cleft, allowing the cholinergic neuron to return to its resting state after activation . Dopamine D3 receptors are a subtype of dopamine receptors, which are G protein-coupled receptors that are prominent in the limbic areas of the brain .

Mode of Action

This compound interacts with its targets by inhibiting AChE and acting as an agonist for dopamine D3 receptors . As an AChE inhibitor, it prevents the breakdown of acetylcholine, thereby increasing the availability and duration of action of this neurotransmitter . As a dopamine D3 receptor agonist, it binds to these receptors and mimics the action of dopamine, leading to an increase in dopaminergic neurotransmission .

Biochemical Pathways

The inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, enhancing cholinergic transmission . This can affect various physiological functions, including muscle contraction, heart rate, memory, and learning. The activation of dopamine D3 receptors can influence several downstream effects, including the modulation of release of various neurotransmitters, regulation of mood and cognition, and motor control .

Result of Action

The inhibition of AChE and activation of dopamine D3 receptors by this compound can lead to various molecular and cellular effects. These include enhanced cholinergic and dopaminergic neurotransmission, which can impact cognitive function, mood, and motor control .

Biochemical Analysis

Biochemical Properties

N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as cytochrome c and caspase-3 . These interactions lead to the modulation of apoptotic pathways, resulting in the induction of programmed cell death in certain cancer cells. Additionally, this compound has been observed to inhibit the activity of neuronal voltage-sensitive sodium channels, which may contribute to its anticonvulsant properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the intrinsic mitochondrial pathway . This leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately resulting in cell death. Furthermore, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, thereby influencing cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound binds to cytochrome c, leading to the release of this protein from the mitochondria into the cytoplasm . The released cytochrome c then activates caspase-3, which plays a crucial role in the execution phase of apoptosis. Additionally, this compound inhibits neuronal voltage-sensitive sodium channels, thereby modulating neuronal excitability and providing anticonvulsant effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anticonvulsant activity by modulating neuronal excitability . At higher doses, it may induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where specific dosages are required to achieve therapeutic benefits without causing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and apoptosis. This compound influences metabolic flux by modulating the activity of key enzymes, such as cytochrome c and caspase-3 . These interactions result in changes in metabolite levels, contributing to the compound’s overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized to the mitochondria, where it interacts with cytochrome c and other mitochondrial proteins . The targeting of this compound to specific subcellular compartments is mediated by post-translational modifications and targeting signals that direct its localization.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S/c26-28(27,22-11-10-19-6-4-5-7-20(19)18-22)23-12-13-24-14-16-25(17-15-24)21-8-2-1-3-9-21/h1-3,8-11,18,23H,4-7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHLJQWHMNMNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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